molecular formula C15H10Cl2N2O B2947051 N-(3,4-dichlorophenyl)-1H-indole-6-carboxamide CAS No. 1147677-22-2

N-(3,4-dichlorophenyl)-1H-indole-6-carboxamide

Cat. No.: B2947051
CAS No.: 1147677-22-2
M. Wt: 305.16
InChI Key: YZEHYEJZBCFLNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dichlorophenyl)-1H-indole-6-carboxamide is a chemical compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a dichlorophenyl group attached to the indole ring, which is further substituted with a carboxamide group. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

The synthesis of N-(3,4-dichlorophenyl)-1H-indole-6-carboxamide typically involves the reaction of 3,4-dichloroaniline with indole-6-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Chemical Reactions Analysis

N-(3,4-dichlorophenyl)-1H-indole-6-carboxamide can undergo various chemical reactions, including:

Scientific Research Applications

N-(3,4-dichlorophenyl)-1H-indole-6-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-1H-indole-6-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, thereby modulating various biochemical pathways. For example, it can inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, it can interact with receptors in the immune system, contributing to its anti-inflammatory properties .

Comparison with Similar Compounds

N-(3,4-dichlorophenyl)-1H-indole-6-carboxamide can be compared with other similar compounds such as:

This compound stands out due to its unique indole structure, which imparts distinct biological activities and makes it a valuable compound in medicinal chemistry and drug development.

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-1H-indole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N2O/c16-12-4-3-11(8-13(12)17)19-15(20)10-2-1-9-5-6-18-14(9)7-10/h1-8,18H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZEHYEJZBCFLNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CN2)C(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.